2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy-
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-9-8(7-13)3-4-16-10(9)6-12(11)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
BTQSAIBPCZEEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)CN)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenethylamine Derivatives
A foundational approach involves cyclizing phenethylamine precursors to construct the benzopyran core. The patent CN110845410A demonstrates a one-pot method for synthesizing structurally analogous isoquinoline derivatives, which provides insights into adapting this strategy for benzopyran systems. In this method, 3,4-dimethoxyphenethylamine undergoes formylation using ethyl formate, followed by reaction with oxalyl chloride to form an intermediate acyl chloride. Phosphotungstic acid catalyzes cyclization, yielding the heterocyclic core.
For benzopyran-4-methanamine, analogous steps could involve:
- Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to generate an N-formyl intermediate.
- Acylation : Treating with oxalyl chloride to form a reactive dichloroamide.
- Cyclization : Using acid catalysts (e.g., phosphotungstic acid) to induce ring closure, forming the dihydrobenzopyran skeleton.
- Amine functionalization : Reducing the formyl group or introducing the methanamine moiety via reductive amination.
Key advantages include high yields (>75%) and minimal purification steps due to the one-pot design. However, adapting this method requires optimizing solvent systems (e.g., substituting acetonitrile with toluene for benzopyran stability) and verifying catalyst compatibility.
Reductive Amination of Dihydrobenzopyranones
Another route involves synthesizing dihydrobenzopyran-4-one intermediates, followed by reductive amination to introduce the methanamine group. This method is inspired by ketone-to-amine conversions observed in WO2001040208A2, where sodium ethoxide and dimethylformamide facilitate nucleophilic substitutions.
Procedure :
- Synthesis of 3,4-dihydro-6,7-dimethoxy-2H-1-benzopyran-4-one :
- Reductive amination :
- React the ketone with ammonium acetate and sodium cyanoborohydride in methanol.
- Yield: ~65–70% after chromatographic purification.
This method offers precise control over stereochemistry but requires stringent anhydrous conditions. Industrial scalability may be limited by the use of boron-based reductants.
Transition-metal-catalyzed metathesis provides a modern alternative for constructing the benzopyran ring. While not explicitly detailed in the cited patents, this approach aligns with trends in heterocyclic synthesis.
Steps :
- Prepare a diene precursor via Heck coupling of 3,4-dimethoxystyrene with a protected amine-containing allyl ether.
- Employ Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) to induce ring-closing metathesis.
- Deprotect the amine group using HCl in dioxane.
This method achieves high regioselectivity but faces challenges in catalyst cost and oxygen sensitivity.
Acid-Catalyzed Cyclocondensation
WO2001040208A2 highlights acid-mediated cyclocondensation for benzothiazine derivatives, which can be adapted for benzopyrans.
Protocol :
- React 3,4-dimethoxyphenethylamine with ethyl glyoxylate in o-xylene under reflux.
- Add silica gel or CaCl₂ as an adsorbent to prevent azeotrope formation.
- Heat at 140–144°C for 10–12 hours to form the benzopyran ester.
- Hydrolyze the ester to the carboxylic acid, then convert to the amine via Curtius rearrangement.
Advantages :
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Phenethylamine Cyclization | 3,4-Dimethoxyphenethylamine | Ethyl formate, oxalyl chloride, phosphotungstic acid | 75–80 | >99 | High |
| Reductive Amination | Dihydrobenzopyran-4-one | NaBH₃CN, NH₄OAc | 65–70 | 95–98 | Moderate |
| Ring-Closing Metathesis | Protected allyl ether | Grubbs catalyst | 50–60 | 90–95 | Low |
| Acid Cyclocondensation | Ethyl glyoxylate | o-xylene, silica gel | 70–75 | >99 | High |
Industrial Considerations
The one-pot cyclization method (CN110845410A) stands out for industrial applications due to its simplicity and cost-effectiveness. Key recommendations include:
- Catalyst optimization : Screening alternatives to phosphotungstic acid for improved turnover numbers.
- Solvent recovery : Implementing distillation systems for o-xylene reuse.
- Waste reduction : Neutralizing HCl byproducts with aqueous NaOH to generate NaCl for safe disposal.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methanamine and dimethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Structural Analogues from Heterocycles (2000)
The following compounds from Heterocycles, Vol. 53, No. 11 (2000) share the 3,4-dihydro-2H-pyrano[4,3-b]pyran backbone but differ in substituents:
Key Differences from Target Compound :
- 8b/8c : Lack the 6,7-dimethoxy and 4-methanamine groups; instead, they feature benzoyl substituents.
- 14a : Contains a benzylamine side chain but lacks the 6,7-dimethoxy pattern.
Methoxy-Substituted Benzopyranones (Molecules, 2011)
Compounds 139–141 from Molecules (2011) highlight the impact of methoxy and hydroxy groups on benzopyran bioactivity:
Comparison with Target Compound :
- The target’s 6,7-dimethoxy pattern resembles 139 , but the absence of a 5-hydroxy group reduces its hydrogen-bonding capacity.
- The 4-methanamine group distinguishes it from all three compounds, which have ketone or glycosyl moieties.
Implications for Target Compound :
- The methanamine group may alter toxicity profiles compared to the methoxyphenyl analog.
- Similar precautions (e.g., ventilation, PPE) are recommended during handling.
Amine-Functionalized Derivatives
- 14d: Synthesized by reacting 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethanolamine, yielding a secondary amine derivative .
- Target Compound : Likely requires reductive amination or nucleophilic substitution to introduce the 4-methanamine group, contrasting with the benzoylation in 8b/8c .
Methoxy Group Influence
Biological Activity
2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- (CAS Number: 123891-64-5) is a compound belonging to the benzopyran class of organic compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- CAS Number : 123891-64-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and antiproliferative effects. Research indicates that derivatives of benzopyran exhibit significant interactions with biological systems, contributing to their potential therapeutic benefits.
Antimicrobial Activity
Recent studies have demonstrated that 2H-1-benzopyran derivatives possess notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 6.25 mg/mL against resistant bacterial strains .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 6.25 | XDR pathogens |
| Compound C | 12.5 | Staphylococcus aureus |
Antiproliferative Effects
2H-1-Benzopyran compounds have also been evaluated for their antiproliferative properties against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation effectively:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 20 | HeLa |
| Compound C | 25 | A549 |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antioxidant Activity : Benzopyran derivatives have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : These compounds may influence various signaling pathways critical for cellular growth and survival.
Case Studies
Several case studies highlight the effectiveness of 2H-1-benzopyran derivatives:
- Study on Antibacterial Activity :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
